N-Boc-N-desmethyl Zopiclone-d8

Overview

Description

N-Boc-N-desmethyl Zopiclone-d8: is a deuterated analogue of N-Boc-N-desmethyl Zopiclone, which is an intermediate in the synthesis of Zopiclone. Zopiclone is a nonbenzodiazepine hypnotic agent used to treat insomnia. The deuterated form, this compound, is often used in scientific research as an internal standard for quantifying N-desmethyl Zopiclone or related compounds in biological samples .

Mechanism of Action

- The resulting effects include sedation, anxiolysis, muscle relaxation, and anticonvulsant properties .

- By enhancing GABAergic transmission, N-Boc-N-desmethyl Zopiclone-d8 promotes inhibitory neurotransmission, leading to its hypnotic effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Preparation Methods

The synthesis of N-Boc-N-desmethyl Zopiclone-d8 involves several steps:

Starting Material: The synthesis begins with the preparation of N-desmethyl Zopiclone.

Deuteration: The hydrogen atoms in N-desmethyl Zopiclone are replaced with deuterium atoms to form N-desmethyl Zopiclone-d8.

Boc Protection: The N-desmethyl Zopiclone-d8 is then protected with a tert-butyloxycarbonyl (Boc) group to yield this compound.

Chemical Reactions Analysis

N-Boc-N-desmethyl Zopiclone-d8: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound back to its parent compound, N-desmethyl Zopiclone-d8.

Substitution: The Boc group can be selectively removed using mild deprotection methods, such as oxalyl chloride in methanol.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and deprotecting agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Boc-N-desmethyl Zopiclone-d8: has several scientific research applications:

Chemistry: It is used as an internal standard in analytical chemistry for the quantification of N-desmethyl Zopiclone and related compounds.

Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of Zopiclone.

Medicine: Research involving this compound helps in the development of new hypnotic agents and understanding their mechanisms of action.

Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods

Comparison with Similar Compounds

N-Boc-N-desmethyl Zopiclone-d8: can be compared with other similar compounds, such as:

N-desmethyl Zopiclone: The non-deuterated form, which is also an intermediate in the synthesis of Zopiclone.

Zopiclone: The parent compound, used as a hypnotic agent.

Eszopiclone: A stereoisomer of Zopiclone, used for the same therapeutic purposes.

The uniqueness of this compound lies in its deuterated form, which provides advantages in analytical studies due to its stability and distinguishability in mass spectrometry .

Biological Activity

N-Boc-N-desmethyl Zopiclone-d8 is a deuterated derivative of N-desmethyl Zopiclone, a known metabolite of Zopiclone, which is a non-benzodiazepine hypnotic agent. This compound has garnered attention in pharmacological research due to its potential applications in sleep disorders and its unique metabolic profile. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant research findings.

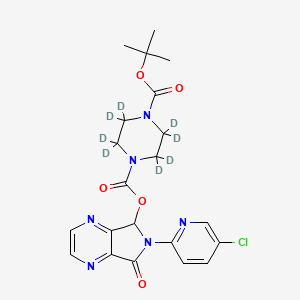

Chemical Structure and Properties

- Molecular Formula : CHDClNO

- Molecular Weight : 382.83 g/mol

- CAS Number : 1189805-43-3

Table 1: Comparison of Zopiclone and N-desmethyl Zopiclone-d8

| Property | Zopiclone | N-desmethyl Zopiclone-d8 |

|---|---|---|

| Class | Non-benzodiazepine hypnotic | Inactive metabolite |

| Mechanism of Action | GABA receptor agonist | Weakly anxiolytic |

| Pharmacokinetics | Rapid absorption, half-life ~5 hours | Similar metabolic pathways |

| Clinical Use | Insomnia treatment | Research applications |

Pharmacodynamics

This compound acts primarily as a modulator of the GABA receptor complex. Like its parent compound, Zopiclone, it binds to the benzodiazepine site on GABA receptors, enhancing the inhibitory effects of GABA. This mechanism is crucial for its sedative properties and is shared with other non-benzodiazepine agents.

Receptor Binding Profile

- GABA Receptors : Agonist at α1, α2, α3, and α5 subunits.

- Translocator Protein : Acts as an agonist.

The binding affinity and efficacy may vary due to the deuteration in this compound, potentially altering its pharmacokinetic properties compared to non-deuterated forms.

Absorption and Metabolism

This compound is rapidly absorbed following oral administration. The metabolic pathways are similar to those of Zopiclone, involving extensive hepatic metabolism through demethylation and decarboxylation.

Table 2: Metabolism Overview

| Metabolic Pathway | Description |

|---|---|

| Decarboxylation | Major pathway leading to inactive metabolites |

| Demethylation | Produces N-desmethyl metabolite |

| N-oxide Formation | Minor pathway with weak activity |

Elimination

The elimination half-life of this compound is expected to be similar to that of Zopiclone (~5 hours), with variations based on individual metabolic rates.

Research Findings

Recent studies have highlighted the importance of understanding the biological activity of N-desmethyl Zopiclone-d8 in various contexts:

- Clinical Trials : Research indicates that compounds like Zopiclone significantly improve sleep quality in patients with insomnia. A study comparing zopiclone with placebo showed significant reductions in sleep onset latency (SOL) and improvements in total sleep time (TST) .

- Forensic Applications : A study focused on the detection of zopiclone and its metabolites in hair samples demonstrated that N-desmethyl zopiclone could serve as a reliable marker for confirming drug intake .

- Pharmacological Studies : Investigations into the anxiolytic properties of N-desmethyl zopiclone suggest that while it is an inactive metabolite, it may still exhibit some degree of activity that could be beneficial in specific therapeutic contexts .

Case Study Example

A controlled trial involving insomniac patients demonstrated that zopiclone administration led to significant improvements in sleep quality compared to placebo, supporting the efficacy of related compounds .

Properties

IUPAC Name |

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3/i8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXISODDJDGVCJ-JNJBWJDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.